(6S,9S)-6-(4-Hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-N-(thiophen-2-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide
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Overview
Description
The compound (6S,9S)-6-(4-Hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-N-(thiophen-2-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazino[2,1-c][1,2,4]triazine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S,9S)-6-(4-Hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-N-(thiophen-2-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide involves multiple steps, including the formation of the pyrazino[2,1-c][1,2,4]triazine core and subsequent functionalization. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
The compound (6S,9S)-6-(4-Hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-N-(thiophen-2-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline moiety can be reduced to form a dihydroquinoline derivative.
Substitution: The thiophen-2-ylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the quinoline moiety may produce a dihydroquinoline derivative.
Scientific Research Applications
The compound (6S,9S)-6-(4-Hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-N-(thiophen-2-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: The compound’s potential therapeutic properties can be explored for the development of new drugs, particularly in the treatment of diseases where its specific molecular interactions are beneficial.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of (6S,9S)-6-(4-Hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-N-(thiophen-2-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
(6S,9S)-6-(4-Hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-N-(thiophen-2-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide: shares similarities with other pyrazino[2,1-c][1,2,4]triazine derivatives, which also exhibit diverse biological activities.
Quinoline derivatives: Compounds with a quinoline moiety are known for their antimicrobial and anticancer properties.
Thiophene derivatives: These compounds are often used in the development of pharmaceuticals and materials due to their unique electronic properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct biological and chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C31H32N6O4S |
---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
(6S,9S)-6-[(4-hydroxyphenyl)methyl]-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-N-(thiophen-2-ylmethyl)-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazine-1-carboxamide |
InChI |
InChI=1S/C31H32N6O4S/c1-20-29-36(27(39)19-34(2)37(29)31(41)33-17-25-9-5-15-42-25)26(16-21-10-12-24(38)13-11-21)30(40)35(20)18-23-7-3-6-22-8-4-14-32-28(22)23/h3-15,20,26,29,38H,16-19H2,1-2H3,(H,33,41)/t20-,26-,29?/m0/s1 |
InChI Key |
DBTUFXUXTYARKP-YJLSWRKMSA-N |
Isomeric SMILES |
C[C@H]1C2N([C@H](C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)O)C(=O)CN(N2C(=O)NCC6=CC=CS6)C |
Canonical SMILES |
CC1C2N(C(C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)O)C(=O)CN(N2C(=O)NCC6=CC=CS6)C |
Origin of Product |
United States |
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